molecular formula C12H19NO B13656568 N-[1-(furan-2-yl)ethyl]cyclohexanamine

N-[1-(furan-2-yl)ethyl]cyclohexanamine

Cat. No.: B13656568
M. Wt: 193.28 g/mol
InChI Key: GCMGJNKCIGGPTO-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]cyclohexanamine is a secondary amine derivative featuring a cyclohexyl group and a furan-substituted ethyl moiety. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, confers distinct electronic and steric properties to the molecule. This compound is listed in commercial catalogs (e.g., CymitQuimica) under reference code 10-F674373, though it is currently discontinued .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C12H19NO/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h5,8-11,13H,2-4,6-7H2,1H3

InChI Key

GCMGJNKCIGGPTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]cyclohexanamine typically involves the reaction of furan-2-carbaldehyde with cyclohexylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Furan-2-carbaldehyde is reacted with an appropriate reducing agent to form the intermediate.

    Step 2: The intermediate is then reacted with cyclohexylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)ethyl]cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]cyclohexanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The furan ring and cyclohexanamine moiety may interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-[1-(5-Chlorothiophen-2-yl)ethyl]cyclohexanamine
  • Structure : Replaces the furan ring with a 5-chlorothiophene group (sulfur-containing heterocycle).
  • Properties : Molecular weight = 243.8 g/mol, formula = C₁₂H₁₈ClNS, purity ≥95% .
  • Chlorine substitution introduces electronegativity, which may improve metabolic stability or alter reactivity in cross-coupling reactions.
(b) N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine
  • Structure : Features a pyridinyloxy group instead of furan.
  • Synthesis : Synthesized via β-C–H carbonylation with 43% yield after purification .
  • Key Differences :
    • Pyridine’s nitrogen atom is strongly electron-withdrawing, reducing the amine’s basicity compared to furan derivatives.
    • The oxygen linker in the pyridinyloxy group may increase hydrogen-bonding capacity, influencing solubility or target affinity.
(c) 1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine (MV042)
  • Structure : Incorporates a trifluoromethoxyethyl chain and a phenyl group.
  • Properties: Molecular weight = 287.33 g/mol, formula = C₁₅H₂₀F₃NO .
  • Key Differences :
    • The trifluoromethoxy group enhances lipophilicity and metabolic resistance due to fluorine’s inductive effects.
    • The phenyl substituent may promote π-π stacking interactions, contrasting with furan’s smaller aromatic system.

Functional Implications

  • Electron Density and Reactivity : Furan’s oxygen provides moderate electron-donating effects, while thiophene’s sulfur and pyridine’s nitrogen alter electronic profiles significantly. This impacts reactivity in catalytic processes (e.g., β-lactam synthesis in ) .
  • Pharmacological Potential: Fluorinated derivatives (e.g., MV042) demonstrate enhanced bioavailability, whereas chlorine in thiophene analogs may improve target selectivity .
  • Steric Effects : The ethyl linker in N-[1-(furan-2-yl)ethyl]cyclohexanamine offers flexibility, contrasting with rigid substituents like trifluoromethoxyethyl or phenyl groups.

Biological Activity

N-[1-(furan-2-yl)ethyl]cyclohexanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables.

Chemical Structure and Properties

This compound consists of a cyclohexanamine core substituted with a furan-2-yl ethyl group. The presence of the furan ring contributes to its unique reactivity and interaction with biological targets. The molecular formula and weight are approximately C12H17NC_{12}H_{17}N and 191.27 g/mol, respectively.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical for mood regulation and have implications for treating mood disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Experimental models demonstrate that this compound can reduce inflammation markers in tissue cultures, indicating its potential as a therapeutic agent in inflammatory diseases. This effect is likely mediated through modulation of cytokine release and inhibition of inflammatory cell migration .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Inflammatory Bowel Disease (IBD) : In a murine model of IBD, treatment with this compound resulted in a significant reduction in disease severity and inflammation scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
N-[1-(furan-2-yl)ethyl]piperidineModerate antimicrobial activityPiperidine ring may alter binding properties
N-[1-(furan-2-yl)ethyl]morpholineLimited anti-inflammatory effectsMorpholine structure provides different reactivity
N-[1-(furan-2-yl)ethyl]-2-methylcyclohexanamineSignificant neuroprotective effectsMethyl substitution enhances lipophilicity

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